PEG Chain Length Directly Modulates Maximum Protein Degradation (Dmax)
In a series of CRBN-recruiting PROTACs targeting GSPT1, increasing the PEG linker length from 2 to 6 ethylene glycol units reduced the maximum degradation (Dmax) from 55% to 10% [1]. This demonstrates that PEG10 linkers, being longer than the PEG6 series, operate in a distinct region of the length–activity landscape. Although direct PEG10 data are not available in the same study, the strong inverse correlation between PEG length and Dmax establishes that a PEG10 linker cannot be considered interchangeable with shorter PEG variants without empirical verification.
| Evidence Dimension | Maximum protein degradation (Dmax) |
|---|---|
| Target Compound Data | Not directly reported in this study; PEG10 length is longer than the tested PEG2–PEG6 series. |
| Comparator Or Baseline | PEG2: 55% Dmax; PEG6: 10% Dmax |
| Quantified Difference | 45% absolute reduction in Dmax when extending PEG length from 2 to 6 units. |
| Conditions | GSPT1 degradation in HEK293T cells measured by Western blot after 24 h treatment with 1 µM PROTAC |
Why This Matters
The steep dependence of degradation efficiency on PEG length means that selecting THP-PEG10-Boc defines a specific conformational space; switching to a PEG6 or PEG8 linker may yield a completely different degradation profile.
- [1] Baud MGJ, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;283:117334. View Source
